

Application Note and Protocol: Purification of Diethyl Oxalate by Vacuum Distillation

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Compound of Interest

Compound Name: Diethyl oxalate

Cat. No.: B127388

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl oxalate is a versatile reagent and solvent used in various chemical syntheses, including the preparation of pharmaceuticals, dyes, and plastics.^{[1][2]} For these applications, high purity is often essential. This document provides a detailed protocol for the purification of **diethyl oxalate** by vacuum distillation, a common and effective method for separating it from less volatile impurities and residual starting materials from its synthesis.^{[1][2]} Vacuum distillation is employed to lower the boiling point of the substance, preventing potential decomposition that can occur at its atmospheric boiling point of 185 °C.^{[1][3][4][5]}

Safety Precautions

Diethyl oxalate is a combustible liquid and can cause severe skin and eye irritation or burns.^{[6][7][8][9]} It is also moisture-sensitive.^{[1][6]} Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All procedures should be carried out in a well-ventilated fume hood. Ensure that an eyewash station and safety shower are readily accessible.^[9]

Quantitative Data

The boiling point of **diethyl oxalate** varies significantly with pressure. The following table summarizes the boiling point at different vacuum levels.

Pressure (mmHg)	Pressure (kPa)	Boiling Point (°C)
760	101.3	185.7
100	13.3	130.8
45	6.0	103
25	3.3	106-107
21	2.8	98-101
20	2.7	96.8
1	0.13	47

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocol

This protocol outlines the purification of crude **diethyl oxalate**, which may contain acidic impurities, water, and residual solvents.

1. Pre-Distillation Treatment (Washing and Drying)

- Objective: To remove acidic impurities and water before distillation.
- Materials:
 - Crude **diethyl oxalate**
 - Saturated sodium bicarbonate solution (or dilute sodium carbonate solution)[\[1\]](#)[\[2\]](#)
 - Deionized water
 - Anhydrous sodium sulfate or anhydrous potassium carbonate[\[1\]](#)[\[2\]](#)
 - Separatory funnel
 - Erlenmeyer flask

- Procedure:
 - Place the crude **diethyl oxalate** in a separatory funnel.
 - Add an equal volume of saturated sodium bicarbonate solution.
 - Stopper the funnel and shake gently, periodically venting to release any pressure buildup from CO₂ evolution.
 - Allow the layers to separate and discard the lower aqueous layer.
 - Wash the organic layer with an equal volume of deionized water.
 - Separate and discard the aqueous layer.
 - Transfer the **diethyl oxalate** to a clean, dry Erlenmeyer flask.
 - Add a suitable amount of anhydrous sodium sulfate or potassium carbonate to the **diethyl oxalate** to act as a drying agent. Swirl the flask gently.
 - Allow the mixture to stand for at least 30 minutes, or until the liquid is clear, indicating that the water has been absorbed by the drying agent.
 - Filter the dried **diethyl oxalate** to remove the drying agent. The filtrate is now ready for vacuum distillation.

2. Vacuum Distillation

- Objective: To purify the **diethyl oxalate** by separating it from non-volatile impurities.
- Equipment:
 - Round-bottom flask (distilling flask)
 - Short path distillation head with a condenser and collection flask(s)
 - Thermometer and adapter
 - Heating mantle with a stirrer

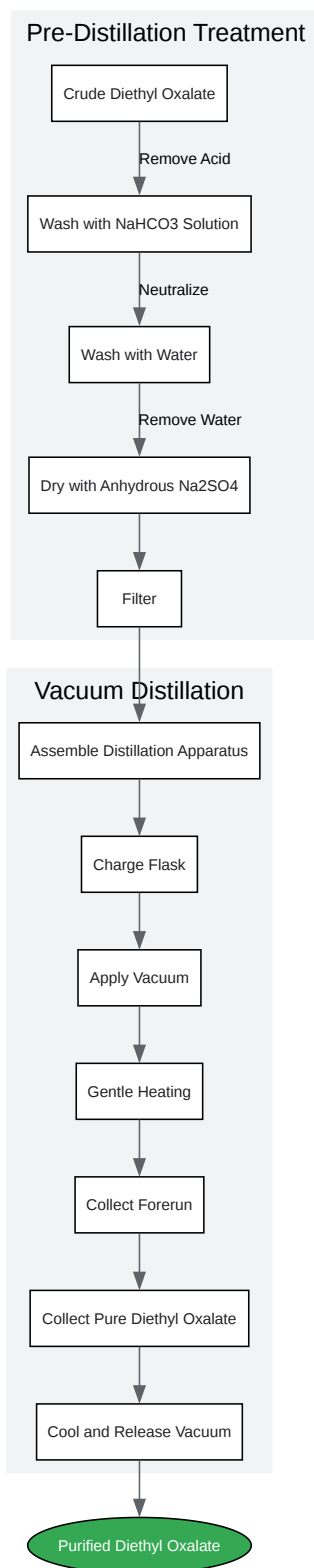
- Vacuum pump with a trap
- Manometer or vacuum gauge
- Boiling chips or a magnetic stir bar
- Procedure:
 - Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glassware joints are properly sealed with vacuum grease.
 - Place the dried **diethyl oxalate** into the round-bottom flask, filling it to no more than two-thirds of its capacity.
 - Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.
 - Begin circulating cold water through the condenser.
 - Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer.
 - Once the desired vacuum is achieved and stable, begin heating the distillation flask gently with the heating mantle.
 - Collect any initial low-boiling fractions in a separate receiving flask. These may contain residual solvents.
 - As the temperature of the vapor approaches the expected boiling point of **diethyl oxalate** at the applied pressure (refer to the data table), change to a clean receiving flask to collect the purified product.
 - Maintain a steady distillation rate by controlling the heat input. The temperature of the distilling vapor should remain constant during the collection of the main fraction.
 - Once the majority of the **diethyl oxalate** has distilled over, or if the temperature begins to rise significantly, stop the distillation by removing the heating mantle.
 - Allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

- The purified **diethyl oxalate** is in the receiving flask. Store it in a tightly sealed container to protect it from moisture.[6]

Visualizations

Experimental Workflow for **Diethyl Oxalate** Purification

Workflow for Diethyl Oxalate Purification

[Click to download full resolution via product page](#)Caption: Workflow for the purification of **diethyl oxalate**.

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